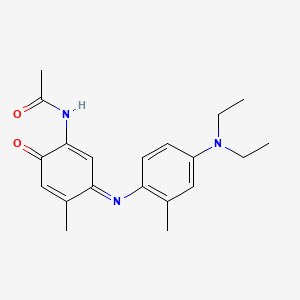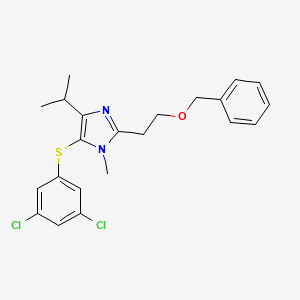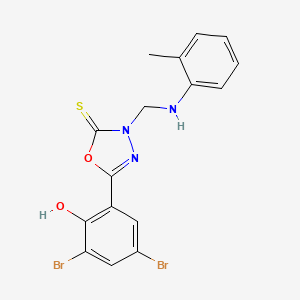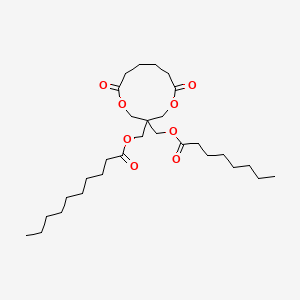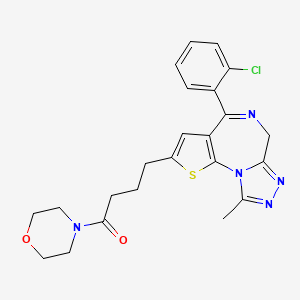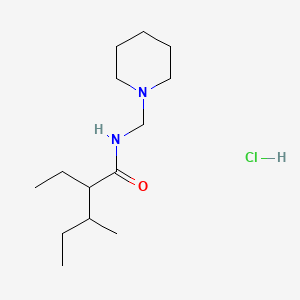
Pentanamide, 2-ethyl-3-methyl-N-(1-piperidinylmethyl)-, monohydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pentanamide, 2-ethyl-3-methyl-N-(1-piperidinylmethyl)-, monohydrochloride is a chemical compound with a complex structure that includes a piperidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Pentanamide, 2-ethyl-3-methyl-N-(1-piperidinylmethyl)-, monohydrochloride typically involves the reaction of 2-ethyl-3-methylpentanamide with piperidine in the presence of a suitable catalyst. The reaction conditions often include controlled temperature and pH to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems for monitoring and controlling reaction parameters is common to maintain consistency and quality.
Analyse Des Réactions Chimiques
Types of Reactions
Pentanamide, 2-ethyl-3-methyl-N-(1-piperidinylmethyl)-, monohydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where a nucleophile replaces a leaving group in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in an anhydrous solvent.
Substitution: Nucleophiles such as hydroxide ions in a basic medium.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines.
Applications De Recherche Scientifique
Pentanamide, 2-ethyl-3-methyl-N-(1-piperidinylmethyl)-, monohydrochloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on cellular processes and interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Pentanamide, 2-ethyl-3-methyl-N-(1-piperidinylmethyl)-, monohydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Pentanamide, N-(5-chloro-2-methylphenyl)-2-propyl-
- Pentanamide, N-(4-nitrophenyl)-2-propyl-
Uniqueness
Pentanamide, 2-ethyl-3-methyl-N-(1-piperidinylmethyl)-, monohydrochloride is unique due to its specific structural features, such as the presence of the piperidine ring and the ethyl and methyl substituents
Propriétés
Numéro CAS |
88018-52-4 |
|---|---|
Formule moléculaire |
C14H29ClN2O |
Poids moléculaire |
276.84 g/mol |
Nom IUPAC |
2-ethyl-3-methyl-N-(piperidin-1-ylmethyl)pentanamide;hydrochloride |
InChI |
InChI=1S/C14H28N2O.ClH/c1-4-12(3)13(5-2)14(17)15-11-16-9-7-6-8-10-16;/h12-13H,4-11H2,1-3H3,(H,15,17);1H |
Clé InChI |
MILYDKTUNDLSQR-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)C(CC)C(=O)NCN1CCCCC1.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


